5-Amino-6-bromo-3-chloropicolinonitrile
Overview
Description
5-Amino-6-bromo-3-chloropicolinonitrile: is a heterocyclic organic compound with the molecular formula C6H3BrClN3 It is a derivative of picolinonitrile, characterized by the presence of amino, bromo, and chloro substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-bromo-3-chloropicolinonitrile typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often include the use of solvents like dichloromethane and reagents such as bromine, chlorine, and ammonia .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps like refluxing the reaction mixture, followed by purification using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromo and chloro) on the pyridine ring.
Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of amino-substituted derivatives, while oxidation can yield nitro or hydroxyl derivatives .
Scientific Research Applications
Chemistry: 5-Amino-6-bromo-3-chloropicolinonitrile is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a valuable candidate for drug discovery.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of compounds with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 5-Amino-6-bromo-3-chloropicolinonitrile depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the amino, bromo, and chloro groups can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
- 5-Amino-6-bromo-3-chloropyridine-2-carbonitrile
- 5-Bromo-6-chloropicolinonitrile
- 5-Amino-3-chloropicolinonitrile
Comparison: Compared to its analogs, 5-Amino-6-bromo-3-chloropicolinonitrile is unique due to the specific arrangement of substituents on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-amino-6-bromo-3-chloropyridine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-6-4(10)1-3(8)5(2-9)11-6/h1H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUQMUBNVKZXOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)C#N)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801243895 | |
Record name | 5-Amino-6-bromo-3-chloro-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801243895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
488713-32-2 | |
Record name | 5-Amino-6-bromo-3-chloro-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=488713-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-6-bromo-3-chloro-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801243895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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